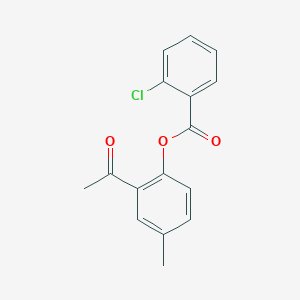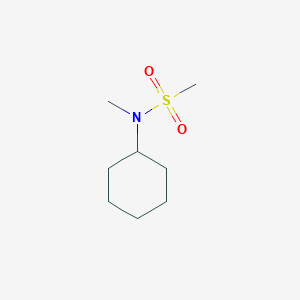![molecular formula C19H15FO6 B241740 [3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este](/img/structure/B241740.png)
[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl ester, also known as Flumequine, is a synthetic antimicrobial agent belonging to the quinolone class. It has been widely used in veterinary medicine for the treatment of bacterial infections in livestock, poultry, and aquaculture. However, due to its potential toxicity and the emergence of antibiotic resistance, the use of Flumequine has been restricted in many countries. In recent years, there has been increasing interest in the synthesis, mechanism of action, and potential applications of Flumequine in scientific research.
Mécanisme D'action
[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este exerts its antimicrobial activity by inhibiting the activity of DNA gyrase, a bacterial enzyme that is involved in DNA replication and transcription. By binding to the DNA gyrase complex, [3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este induces DNA damage and cell death in susceptible bacteria. The specific mechanism of [3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este action is still under investigation, but it is believed to involve the formation of a stable complex between the drug and the enzyme.
Biochemical and physiological effects:
[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este has been shown to have a number of biochemical and physiological effects in bacterial cells. It can induce oxidative stress, DNA damage, and changes in gene expression patterns. In addition, [3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este has been shown to have immunomodulatory effects in fish, enhancing the activity of immune cells and promoting the production of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este has several advantages as a research tool, including its broad-spectrum antimicrobial activity, high potency, and well-characterized mechanism of action. However, its use is limited by its potential toxicity and the emergence of antibiotic resistance. In addition, [3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este is not suitable for use in human subjects and should be handled with caution in laboratory settings.
Orientations Futures
There are several potential directions for future research on [3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este. One area of interest is the development of new quinolone derivatives with improved efficacy and safety profiles. Another area of focus is the investigation of [3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este's immunomodulatory effects in different animal models. Finally, there is a need for further studies on the potential impact of [3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este use on the environment and public health.
Méthodes De Synthèse
[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este can be synthesized by a multistep process involving the condensation of 4-fluorophenol with ethyl acetoacetate, followed by cyclization and esterification reactions. The final product is obtained in high yield and purity through purification and crystallization processes.
Applications De Recherche Scientifique
[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este has been widely used as a research tool in various fields, including microbiology, biochemistry, and pharmacology. It has been shown to have potent antimicrobial activity against a wide range of Gram-negative and Gram-positive bacteria, including multidrug-resistant strains. [3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este has also been used as a probe to study the mechanism of DNA gyrase inhibition, which is the target of quinolone antibiotics.
Propriétés
Nom du produit |
[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este |
|---|---|
Formule moléculaire |
C19H15FO6 |
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
methyl 2-[3-(4-fluorophenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C19H15FO6/c1-11-19(26-13-5-3-12(20)4-6-13)18(22)15-8-7-14(9-16(15)25-11)24-10-17(21)23-2/h3-9H,10H2,1-2H3 |
Clé InChI |
ZJAIVQUIDZVUPP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC)OC3=CC=C(C=C3)F |
SMILES canonique |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC)OC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine](/img/structure/B241664.png)

![2-hydroxy-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)methyl]-1H-quinolin-4-one](/img/structure/B241676.png)
![5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241677.png)

![Quinazolino[4,3-b]quinazolin-8-one](/img/structure/B241683.png)

![(5-methyl-2-propan-2-ylcyclohexyl) 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B241687.png)


![4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide](/img/structure/B241703.png)

![1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid](/img/structure/B241708.png)
![[(3-Chlorophenyl)sulfonyl]acetic acid](/img/structure/B241710.png)